molecular formula C20H17ClFN3O B2608231 2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2097859-74-8

2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2608231
CAS No.: 2097859-74-8
M. Wt: 369.82
InChI Key: BRONFVUOGRUYDZ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde under acidic conditions.

    Substitution Reactions: The benzamide core is synthesized by reacting 2-chloro-4-fluorobenzoic acid with an amine derivative of the imidazopyridine moiety. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the scalability of purification processes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazopyridine moiety can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The amide bond formation is a key reaction in the synthesis of this compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions typically include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In medicinal chemistry, 2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide may exhibit biological activity, making it a candidate for drug development. It could potentially interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: Lacks the imidazopyridine moiety, making it less complex.

    N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the chloro and fluoro substituents, which may affect its reactivity and biological activity.

Uniqueness

The presence of both chloro and fluoro substituents, along with the imidazopyridine moiety, makes 2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide unique. These features can influence its chemical reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-16-11-13(22)8-9-14(16)20(26)24-17-6-2-1-5-15(17)18-12-25-10-4-3-7-19(25)23-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRONFVUOGRUYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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